VU0152099
Overview
Description
VU0152099 is a potent, selective, and brain-penetrant positive allosteric modulator of the muscarinic acetylcholine receptor M4. It has an effective concentration (EC50) of 0.4 µM for the rat M4 receptor and is inactive for other muscarinic acetylcholine receptor subtypes or other G-protein-coupled receptors . This compound enhances the response of the M4 receptor to acetylcholine without having agonist activity itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VU0152099 involves several steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may involve the use of automated reactors and continuous flow chemistry techniques to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: VU0152099 primarily undergoes substitution reactions, where various substituents are added to the thieno[3,2-d]pyrimidine core. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like DMSO, bases such as potassium carbonate, and various electrophiles for the substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products: The major product of the synthesis is this compound itself, with the desired functional groups attached to the thieno[3,2-d]pyrimidine core. By-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
VU0152099 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. In particular, this compound has been shown to reverse amphetamine-induced hyperlocomotion in rats, making it a valuable tool for studying the mechanisms of action of psychostimulants and potential treatments for disorders such as schizophrenia .
Mechanism of Action
VU0152099 acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, increasing its affinity for acetylcholine and enhancing the receptor’s response to this neurotransmitter. This modulation of the M4 receptor can influence various signaling pathways in the brain, including those involved in dopaminergic and cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to VU0152099 include other positive allosteric modulators of the M4 muscarinic acetylcholine receptor, such as VU0152100. Both this compound and VU0152100 enhance the response of the M4 receptor to acetylcholine without having agonist activity themselves .
Uniqueness: this compound is unique in its high selectivity for the M4 muscarinic acetylcholine receptor and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the central nervous system effects of M4 receptor modulation and for potential therapeutic applications in neurological and psychiatric disorders .
Biological Activity
VU0152099 is a compound recognized for its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of addiction and neuropsychiatric disorders. Below, we explore the biological activity of this compound, including its mechanism of action, effects in preclinical studies, and relevant case studies.
This compound operates by enhancing the activity of M4 receptors in the presence of agonists like acetylcholine, without activating the receptor independently. This selective modulation allows for increased receptor responsiveness, which is crucial in therapeutic scenarios where enhancing cholinergic signaling may be beneficial.
Effects on Cocaine Self-Administration
Research has demonstrated that this compound can significantly influence cocaine self-administration behaviors in rats. In a study assessing acute and repeated administration of this compound, it was found that:
- Acute Administration : Doses ranging from 0.32 to 5.6 mg/kg were administered intraperitoneally. The results indicated a dose-dependent reduction in cocaine choice, with significant behavioral shifts observed at intermediate doses .
- Repeated Administration : Over seven days of treatment at 1.8 mg/kg/day, this compound produced a progressive suppression of cocaine intake without rebound effects following cessation of treatment. This suggests a potential for long-term modulation of addictive behaviors .
Behavioral Impact
The compound also reversed amphetamine-induced hyperlocomotion in rats, which is indicative of its antipsychotic-like effects. This aligns with hypotheses suggesting that M4 receptor modulation could mimic some benefits seen with broader mAChR agonists .
Data Table: Summary of Key Findings
Case Study 1: Cocaine Choice Behavior
In a controlled experiment, rats were trained to self-administer cocaine while being administered this compound at varying doses. The study highlighted that:
- The compound led to a significant decrease in cocaine choice during sessions.
- Behavioral analyses indicated a shift towards increased food intake as cocaine intake decreased, suggesting potential therapeutic avenues for treating substance use disorders .
Case Study 2: Comparison with Other PAMs
This compound was compared with another M4 PAM, VU0152100, revealing similar pharmacological profiles but distinct behavioral outcomes based on receptor signaling pathways involved. Both compounds demonstrated high selectivity for M4 over other mAChR subtypes, affirming their potential as targeted therapies .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22) |
InChI Key |
AZOGCTMOKNTHIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0152099, VU 0152099, VU-0152099 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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